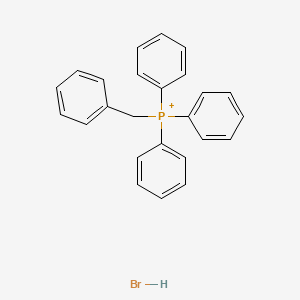
N-Hydroxy-5-norbornene-2 3-dicarboximid&
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Hydroxy-5-norbornene-2,3-dicarboximide (NHND) is a chemical compound with the molecular formula C₉H₉NO₃ and a molar mass of 179.18 g/mol . It appears as a white to almost white powder or crystals, with a melting point range of 165-170 °C . This compound plays a crucial role in various scientific applications due to its unique properties.
準備方法
Synthetic Routes:: NHND can be synthesized through the following procedure:
- Dissolve 1 mmol of the starting material (usually a carboxylic acid or its derivative) in anhydrous dimethylformamide (DMF).
- Add 1.1 mmol of N-Hydroxy-5-norbornene-2,3-dicarboximide (NHND) and 1.1 mmol of dicyclohexylcarbodiimide (DIC) to the solution.
- Stir the reaction mixture for an additional 5 minutes at 0 °C.
- Finally, introduce L-proline amide (2) (1 mmol) to complete the reaction .
Industrial Production:: Information on large-scale industrial production methods for NHND is limited, but it is commonly synthesized in research laboratories using the above synthetic route.
化学反応の分析
NHND participates in various chemical reactions:
Other Reactions: NHND acts as a solid mediator in the oxidation reactions of fullerene and other organic compounds.
科学的研究の応用
NHND finds applications in:
Peptide Synthesis: It is used in peptide chemistry as a reagent for amide bond formation.
Internal Reference: NHND’s role as an OH content reference is valuable in analytical chemistry.
Mediator in Oxidation Reactions: Its use in oxidation reactions broadens its applicability.
作用機序
The precise mechanism by which NHND exerts its effects remains an active area of research. its involvement in amide bond formation and oxidation reactions suggests its importance in various biological and chemical processes.
類似化合物との比較
NHND’s uniqueness lies in its specific reactivity as an OH content reference and mediator in oxidation reactions. Similar compounds include other hydroxyl-bearing imides and carboxylic acid derivatives.
特性
分子式 |
C13H8F9NO5S |
|---|---|
分子量 |
461.26 g/mol |
IUPAC名 |
[(1R,7S)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl] 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate |
InChI |
InChI=1S/C13H8F9NO5S/c14-10(15,12(18,19)20)11(16,17)13(21,22)29(26,27)28-23-8(24)6-4-1-2-5(3-4)7(6)9(23)25/h1-2,4-7H,3H2/t4-,5+,6?,7? |
InChIキー |
PNXSDOXXIOPXPY-DPTVFECHSA-N |
異性体SMILES |
C1[C@@H]2C=C[C@H]1C3C2C(=O)N(C3=O)OS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
正規SMILES |
C1C2C=CC1C3C2C(=O)N(C3=O)OS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



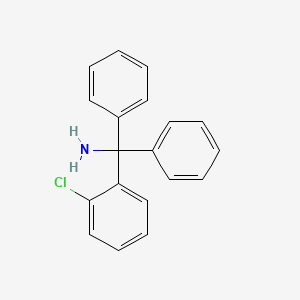
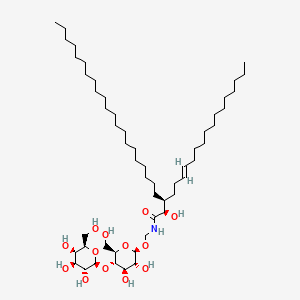

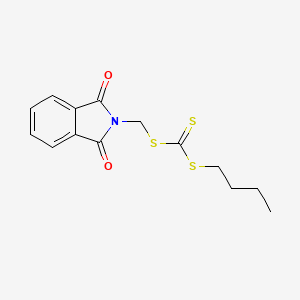
![N-[2-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B12059783.png)
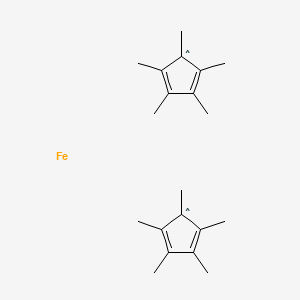
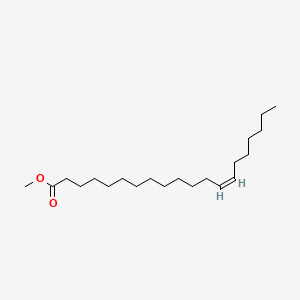
![6-chloro-5-methyl-N-[6-(2-methylpyridin-3-yl)oxypyridin-3-yl]-2,3-dihydroindole-1-carboxamide;hydrate;dihydrochloride](/img/structure/B12059806.png)
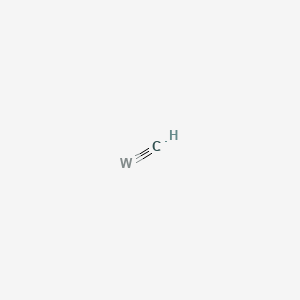
![(R)-S-Methyl-S-phenyl-N-{2-[(2,4,6-triisopropylphenyl)methylamino]phenyl}sulfoximine](/img/structure/B12059815.png)


